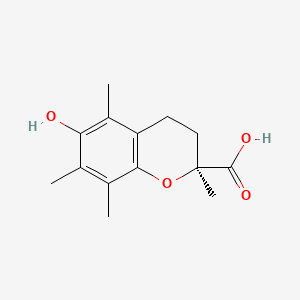

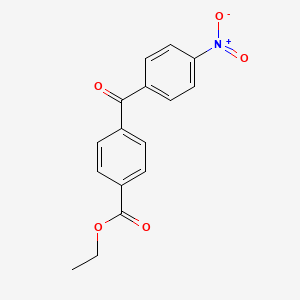

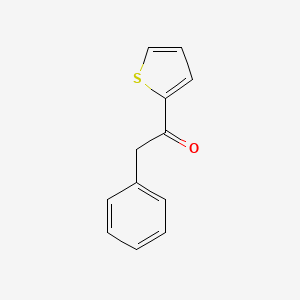

3-Formylphenyl 4-methoxybenzoate

Descripción general

Descripción

3-Formylphenyl 4-methoxybenzoate is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3-Formylphenyl 4-methoxybenzoate, they do provide insights into related compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, chemical reactions, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the Vilsmeier–Haack reaction is a formylation reaction that has been used to synthesize 2-formyl-3-methoxybenzo[b]thiophen, which shares a methoxy group and a formyl group with 3-Formylphenyl 4-methoxybenzoate . Similarly, the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate involves a two-step process and crystallization, indicating the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their reactivity and interaction with other molecules. X-ray crystallography is a common technique used to determine the dihedral angles and overall geometry of molecules, as seen in the study of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate . The molecular packing and the shape of molecules, such as the V-shaped methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, can significantly affect their solid-state arrangement .

Chemical Reactions Analysis

Chemical reactions involving methoxybenzoate derivatives can be complex and varied. The Vilsmeier–Haack formylation is a notable reaction for introducing formyl groups into aromatic compounds . Substitution reactions, such as bromination, nitration, and Friedel–Crafts acetylation, have been studied for 4-methoxybenzo[b]thiophen, which could provide insights into the reactivity of the methoxybenzoate moiety in 3-Formylphenyl 4-methoxybenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystal packing and hydrogen bonding patterns can affect the melting point and solubility . The presence of methoxy and formyl groups can also influence the compound's polarity, reactivity, and interactions with biological systems, as seen in the biological evaluation of related compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Vilsmeier–Haack Reaction Applications : Ricci, Balucani, and Buu‐Hoï (1967) explored the Vilsmeier–Haack formylation of methoxybenzoate derivatives, which is relevant to the synthesis of complex organic compounds including 3-Formylphenyl 4-methoxybenzoate (Ricci, Balucani, & Buu‐Hoï, 1967).

- Synthesis of Cholinesterase Inhibitors : In the context of synthesizing cholinesterase inhibitors, Arfan et al. (2018) demonstrated the conversion of 4-methoxybenzoic acid to 4-methoxybenzoate, which is a crucial step in producing bioactive triazoles (Arfan et al., 2018).

Biochemistry and Enzymology

- Enzyme Interactions with Methoxybenzoates : Bernhardt, Erdin, Staudinger, and Ullrich (1973) investigated how various substrates, including methoxybenzoates, interact with a specific enzyme system in Pseudomonas putida. Their findings provide insights into the biochemical processing of compounds like 4-methoxybenzoate (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Material Science and Luminescence

- Luminescence Properties in Lanthanide Methoxybenzoates : Zhuravlev et al. (2011) studied the luminescence properties of lanthanide methoxybenzoates, which include derivatives like 4-methoxybenzoate. Such studies are pertinent for understanding the optical properties of materials that could include 3-Formylphenyl 4-methoxybenzoate (Zhuravlev et al., 2011).

Pharmacology and Medicinal Chemistry

- Anti-Cancer Activity Studies : Srivastava et al. (2017) synthesized and analyzed a novel curcumin ester, closely related to methoxybenzoate derivatives, for its potential anti-hepatic cancer activity. This indicates the relevance of such compounds in pharmacological research (Srivastava et al., 2017).

Safety and Hazards

Based on the available data, “3-Formylphenyl 4-methoxybenzoate” may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment . In case of skin contact, it’s advised to take off immediately all contaminated clothing and rinse skin with water .

Propiedades

IUPAC Name |

(3-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDDZTAYYQDDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenyl 4-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)